![molecular formula C13H21Cl2FN2 B3011235 [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286263-51-1](/img/structure/B3011235.png)
[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C13H21Cl2FN2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a benzyl group through one nitrogen ring atom . The benzyl group is further substituted with a fluorine atom .Physical And Chemical Properties Analysis
“this compound” has a molar mass of 295.2236432 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
Biased Agonists for Serotonin Receptors
- Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, similar in structure to [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride, has identified their role as "biased agonists" for serotonin 5-HT1A receptors. These compounds preferentially promote ERK1/2 phosphorylation over other serotonin receptor pathways, showing potential as antidepressant drug candidates due to their highly potent and efficacious antidepressant-like activity (Sniecikowska et al., 2019).
Inhibition of Monoamine Oxidase-B
- Benzyl-dimethyl-silyl-methanamine and its derivatives, structurally related to this compound, have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B) in rat brain. These compounds, particularly 4-fluorobenzyl-dimethyl-silyl-methanamine, demonstrate potential as new anti-Parkinsonian agents (Danzin et al., 1989).
Antiosteoclast Activity
- Synthesized derivatives involving piperidin-2-yl-methanamine, a related structure, have been reported to exhibit moderate to high antiosteoclast and osteoblast activity. This indicates potential therapeutic applications in bone health and disorders related to bone density (Reddy et al., 2012).
Antipsychotic Potential
- Conformationally restricted butyrophenones, containing components like 4-fluorobenzoylpiperidine, have been synthesized and evaluated as potential antipsychotic agents. Their affinity for dopamine and serotonin receptors suggests a promising role in treating psychiatric disorders (Raviña et al., 2000).
Inotropic Activity
- Certain derivatives, such as 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, have shown positive inotropic activity, potentially enhancing stroke volume in cardiac applications (Ji-Yong Liu et al., 2009).
Asymmetric Synthesis
- Asymmetric synthesis of 2-(1-aminoalkyl) piperidines using related compounds has provided insights into creating specific molecular structures with potential applications in various fields of chemistry and pharmacology (Froelich et al., 1996).
Acetylcholinesterase Studies
- Analogs such as 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been synthesized for in vivo studies of acetylcholinesterase, an enzyme linked to Alzheimer's disease (Lee et al., 2000).
Central Nervous System Agents
- Compounds like 1'-[3-(4-fluorobenzyoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] show potential as central nervous system depressants, offering insights into the development of new neuroleptic drugs (Allen et al., 1978).
Antiplasmodial Activity
- Certain 1,4-disubstituted piperidines have demonstrated high selectivity and activity against resistant strains of Plasmodium falciparum, suggesting their potential as antimalarial agents (Ngemenya et al., 2018).
Prokinetic Agents
- Derivatives like KDR-5169, containing a 1-(3-fluoro-4-methoxybenzyl)piperidine structure, have been identified as prokinetic agents, enhancing gastric contractile and emptying activities, indicating their potential in treating gastrointestinal disorders (Tazawa et al., 2002).
properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMQGKREYQKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B3011152.png)
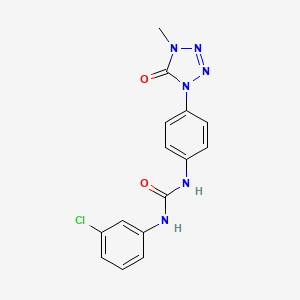
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)
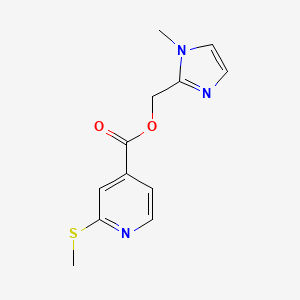

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)
![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)
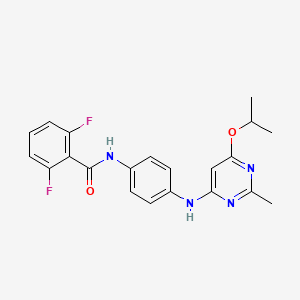
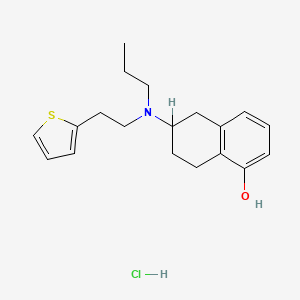

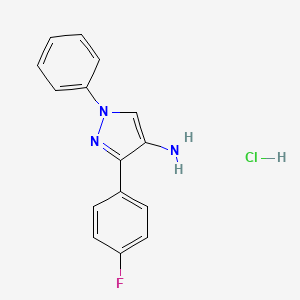
![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)